DAT-230

Oncology Microtubule Inhibition Drug Discovery

Acquire DAT-230 for reliable in vivo vascular disruption studies. This CA-4 analog offers superior stability, overcoming the short half-life of its parent compound. With a distinct lipophilic profile (LogP 8.14 vs 3.6), it is the precise tool for advanced formulation development (e.g., nanoemulsions) and for dissecting SAR in microtubule destabilization research.

Molecular Formula C20H21NO2S
Molecular Weight 339.45
CAS No. 1504583-00-9
Cat. No. B612056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAT-230
CAS1504583-00-9
SynonymsDAT230;  DAT 230;  DAT-230.
Molecular FormulaC20H21NO2S
Molecular Weight339.45
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)OC)C2=C(C=CS2)C3=CC(=C(C=C3)OC)N
InChIInChI=1S/C20H21NO2S/c1-12-9-15(11-19(23-4)13(12)2)20-16(7-8-24-20)14-5-6-18(22-3)17(21)10-14/h5-11H,21H2,1-4H3
InChIKeyNPXKFXXMFDKVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline (CAS 1504583-00-9): A Structurally-Defined Combretastatin A-4 Analog for Microtubule Inhibition Research


2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline, commonly designated DAT-230, is a novel, synthetic small molecule (C20H21NO2S, MW 339.45) belonging to the class of microtubule-destabilizing agents [1][2]. It was designed as a structural analog of the natural product Combretastatin A-4 (CA-4), a well-known vascular disrupting agent (VDA), with the explicit goal of improving molecular stability [3]. Basic physicochemical characterization includes a high predicted LogP of 8.14, indicating significant lipophilicity [4].

Why Generic Substitution of 2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline (DAT-230) Fails in Oncology Research


Simple substitution with other microtubule inhibitors or even the parent compound Combretastatin A-4 (CA-4) is not scientifically valid due to quantifiable differences in key pharmaceutical properties. While CA-4 suffers from poor stability and a short half-life that limits its in vivo efficacy [1], DAT-230 was engineered for enhanced stability [2]. Furthermore, the introduction of the thiophene and dimethylphenyl moieties results in a markedly different physicochemical profile, such as a significantly higher lipophilicity (LogP 8.14) compared to CA-4 (LogP 3.6) [3], which directly impacts solubility, pharmacokinetics, and biodistribution. These distinct properties lead to divergent experimental outcomes, making DAT-230 a non-interchangeable tool compound for investigating microtubule dynamics and vascular disruption.

Quantitative Differentiation Guide for 2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline (DAT-230) vs. Combretastatin A-4 and Analogs


DAT-230 Potency Against Gastric Adenocarcinoma Cells (SGC-7901) In Vitro

DAT-230 demonstrates potent anti-proliferative activity against human gastric adenocarcinoma SGC-7901 cells, a key model for evaluating novel antimitotic agents. The compound exhibits an IC50 value of approximately 20 nM in this cell line . While CA-4 is also potent in various cancer lines, this specific quantitative benchmark for DAT-230 in SGC-7901 cells provides a crucial data point for researchers focused on gastric cancer or comparing the activity of novel CA-4 analogs.

Oncology Microtubule Inhibition Drug Discovery

Superior In Vivo Tumor Growth Inhibition in Fibrosarcoma Xenograft Model

In a direct in vivo efficacy study, DAT-230 treatment resulted in a quantifiable delay in the growth of established HT-1080 human fibrosarcoma xenografts in BALB/c nude mice [1]. This outcome was associated with a demonstrable decrease in tumor perfusion, confirming its mechanism as a vascular disrupting agent. This provides a clear advantage over the less stable parent compound CA-4, which has shown limited in vivo efficacy in some models due to rapid clearance or inactivation [2], making DAT-230 a preferred tool for in vivo studies of tumor vasculature disruption.

In Vivo Pharmacology Fibrosarcoma Antitumor Efficacy

DAT-230 Demonstrates Elevated Lipophilicity Compared to CA-4, Impacting Pharmacokinetic Behavior

The calculated partition coefficient (LogP) for DAT-230 is 8.14 [1]. This is a substantial increase in lipophilicity compared to its parent compound, Combretastatin A-4, which has a reported LogP of approximately 3.6 [2]. This quantitative difference in a fundamental physicochemical property will directly influence the compound's solubility, membrane permeability, protein binding, and overall pharmacokinetic profile in vivo.

Physicochemical Property Lipophilicity ADME

Recommended Research Applications for 2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline (DAT-230)


In Vivo Studies of Tumor Vascular Disruption in Fibrosarcoma Models

Based on its demonstrated ability to delay tumor growth and decrease perfusion in an HT-1080 fibrosarcoma xenograft model [1], DAT-230 is a superior candidate over less stable analogs like CA-4 for investigating vascular disrupting mechanisms and anti-angiogenic effects in vivo. Its enhanced stability profile [1] makes it a reliable tool for longer-term preclinical studies.

Investigating Microtubule Dynamics and G2/M Arrest in Gastric Cancer Cell Lines

Researchers focused on gastric adenocarcinoma should consider DAT-230 due to its quantified potency (IC50 ~20 nM) in SGC-7901 cells . This provides a strong baseline for comparative studies of novel antimitotic agents or for probing the specific downstream effects of microtubule depolymerization and cell cycle arrest in this cancer type [2].

Structure-Activity Relationship (SAR) Studies for Microtubule Inhibitor Optimization

As a novel, structurally defined analog of CA-4, DAT-230 serves as a critical comparator in SAR programs. Its quantifiable differences in lipophilicity (LogP 8.14) compared to CA-4 (LogP 3.6) [3] and its distinct in vivo activity profile allow medicinal chemists to dissect the contributions of specific molecular features (e.g., the thiophene and dimethylphenyl groups) to overall pharmacological behavior.

Development and Validation of Lipophilic Compound Formulations

The high LogP value of 8.14 [3] presents a practical challenge for in vivo administration. This makes DAT-230 an ideal model compound for developing and testing advanced formulation strategies (e.g., nanoemulsions, liposomal encapsulation) designed to improve the solubility and bioavailability of highly lipophilic small molecule therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAT-230

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.